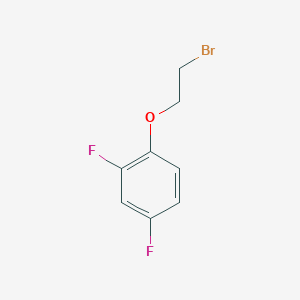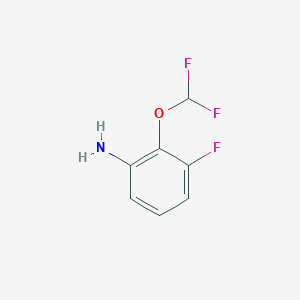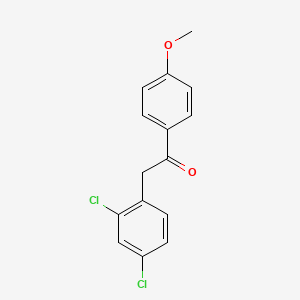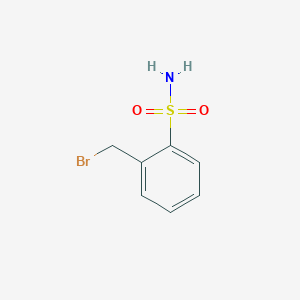
1-Benzoyl-1,2,3,4-tetrahydroquinoline
Vue d'ensemble
Description
1-Benzoyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound with the molecular formula C16H15NO It is a derivative of tetrahydroquinoline, featuring a benzoyl group attached to the nitrogen atom
Applications De Recherche Scientifique
1-Benzoyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 1-Benzoyl-1,2,3,4-tetrahydroquinoline is the retinoic acid receptor-related orphan receptor γ (RORγ) . RORγ is an attractive therapeutic target for the treatment of various diseases, including prostate cancer .
Mode of Action
This compound derivatives act as inverse agonists of RORγ . This means they bind to RORγ and reduce its activity, leading to a decrease in the transcriptional activity of the receptor . The interaction of the compound with RORγ results in the inhibition of the receptor’s activity and the suppression of the expression of genes regulated by RORγ .
Biochemical Pathways
The action of this compound on RORγ affects the Th17/IL-17 pathway . This pathway is involved in the differentiation of CD4+ T cells into Th17 cells and the production of pro-inflammatory cytokines, including IL-17 and IL-22 . By inhibiting RORγ, the compound reduces the activity of this pathway, which can have various downstream effects, including a decrease in inflammation and the progression of diseases like prostate cancer .
Result of Action
The action of 1-Benzyl-1,2,3,4-tetrahydroquinoline results in a decrease in the activity of RORγ and the Th17/IL-17 pathway . This leads to a reduction in the production of pro-inflammatory cytokines and can inhibit the progression of diseases like prostate cancer . The compound also has the potential to inhibit the growth of tumor cells .
Analyse Biochimique
Biochemical Properties
It is known that tetrahydroisoquinolines (THIQs), a class of compounds to which 1-Benzoyl-1,2,3,4-tetrahydroquinoline belongs, can act as precursors for various alkaloids displaying multifarious biological activities .
Molecular Mechanism
It is known that THIQs can undergo reactions involving isomerization of iminium intermediate
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Benzoyl-1,2,3,4-tetrahydroquinoline can be synthesized through several methods. One common approach involves the reaction of tetrahydroquinoline with benzoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, yielding the desired product with high purity .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzoyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it back to tetrahydroquinoline.
Substitution: The benzoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline derivatives, while reduction results in tetrahydroquinoline .
Comparaison Avec Des Composés Similaires
- 1-Benzyl-1,2,3,4-tetrahydroquinoline
- 1,2,3,4-Tetrahydroquinoline
- Quinoline
Comparison: 1-Benzoyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of the benzoyl group, which imparts distinct chemical properties and reactivity. Compared to 1-Benzyl-1,2,3,4-tetrahydroquinoline, it has different substitution patterns, leading to variations in biological activity and applications. Quinoline, on the other hand, lacks the tetrahydro structure, resulting in different chemical behavior and uses .
Propriétés
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl(phenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c18-16(14-8-2-1-3-9-14)17-12-6-10-13-7-4-5-11-15(13)17/h1-5,7-9,11H,6,10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBQABUYWIZVHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101288000 | |
| Record name | N-Benzoyl-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101288000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16078-38-9 | |
| Record name | N-Benzoyl-1,2,3,4-tetrahydroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16078-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzoyl-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101288000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


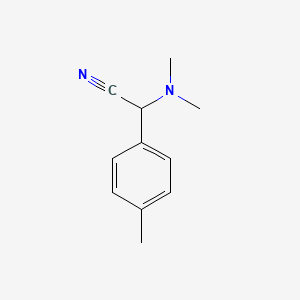
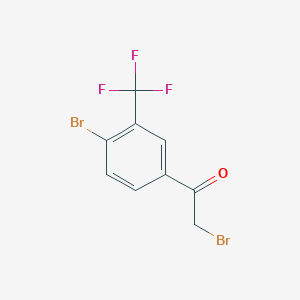
![4-Azaspiro[2.4]heptane hemioxalate](/img/structure/B3034278.png)
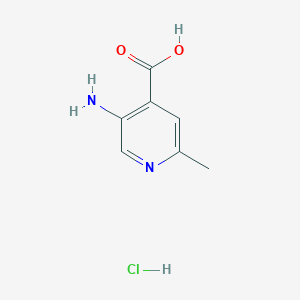
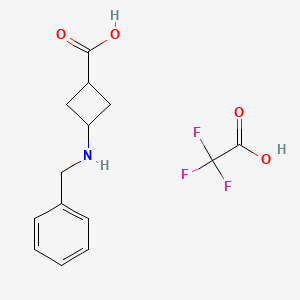
![2-Azaspiro[3.3]heptane-6-carboxylic acid trifluoroacetate](/img/structure/B3034283.png)
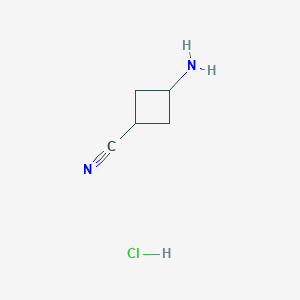
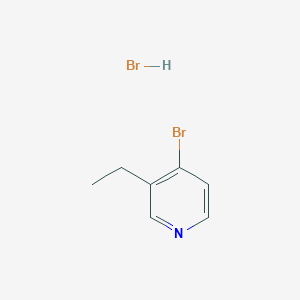
![8-Benzyl-6-hydroxy-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B3034287.png)
![3-Azabicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B3034289.png)
